(R)-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)aceticacid
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Overview
Description
®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step may involve nucleophilic substitution reactions.
Formation of the acetic acid moiety: This can be done through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced derivatives.
Substitution: This can involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicine, ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid may include other pyrrolidine derivatives with different substituents.
Uniqueness
The uniqueness of ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid lies in its specific structure, which may confer unique properties such as enhanced biological activity or improved chemical stability compared to similar compounds.
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-[(3R)-3-[(2-oxo-2-phenylmethoxyethyl)amino]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)10-17-7-6-13(9-17)16-8-15(20)21-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19)/t13-/m1/s1 |
InChI Key |
SRQGHOTXMVNTHA-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
C1CN(CC1NCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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